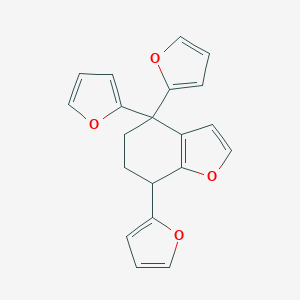
4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran, also known as TMBF, is a compound that has gained attention in the scientific community due to its potential applications in various fields. TMBF is a heterocyclic compound that contains a benzofuran ring and three furyl groups. It has a molecular formula of C19H16O3 and a molecular weight of 292.33 g/mol.
Wirkmechanismus
The mechanism of action of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran is not fully understood. However, it is believed that 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran exerts its effects through the inhibition of certain enzymes and the modulation of various signaling pathways.
Biochemical and Physiological Effects
4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran has also been found to inhibit the production of pro-inflammatory cytokines and to reduce the activation of certain transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further development as a drug. However, one of the limitations of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Zukünftige Richtungen
There are several future directions for research on 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran. One area of interest is in the development of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran-based drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Another area of interest is in the study of the mechanism of action of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran, which may lead to the development of new drugs with similar properties. Additionally, further research is needed to determine the optimal dosage and administration of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran for therapeutic use.
Synthesemethoden
4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran can be synthesized through a multistep process that involves the reaction of 2-furylcarbinol with salicylaldehyde in the presence of a catalyst to form 4-(2-furyl)-3-buten-2-one. This intermediate product is then reacted with 2-furylcarbinol and acetic anhydride to form 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran.
Wissenschaftliche Forschungsanwendungen
4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran has been found to have potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs. 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been found to inhibit the growth of certain bacteria and fungi.
Eigenschaften
Molekularformel |
C20H16O4 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
4,4,7-tris(furan-2-yl)-6,7-dihydro-5H-1-benzofuran |
InChI |
InChI=1S/C20H16O4/c1-4-16(21-10-1)14-7-9-20(17-5-2-11-22-17,18-6-3-12-23-18)15-8-13-24-19(14)15/h1-6,8,10-14H,7,9H2 |
InChI-Schlüssel |
MGFGMEIWGMUJPO-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1C3=CC=CO3)OC=C2)(C4=CC=CO4)C5=CC=CO5 |
Kanonische SMILES |
C1CC(C2=C(C1C3=CC=CO3)OC=C2)(C4=CC=CO4)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)






![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)




